Dibutylone Dibutylone
Brand Name: Vulcanchem
CAS No.: 802286-83-5
VCID: VC4127280
InChI: InChI=1S/C13H17NO3/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,4,8H2,1-3H3
SMILES: CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C
Molecular Formula: C13H17NO3
Molecular Weight: 235.28

Dibutylone

CAS No.: 802286-83-5

Cat. No.: VC4127280

Molecular Formula: C13H17NO3

Molecular Weight: 235.28

* For research use only. Not for human or veterinary use.

Dibutylone - 802286-83-5

Specification

CAS No. 802286-83-5
Molecular Formula C13H17NO3
Molecular Weight 235.28
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one
Standard InChI InChI=1S/C13H17NO3/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,4,8H2,1-3H3
Standard InChI Key USEBIPUIVPERGC-UHFFFAOYSA-N
SMILES CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C
Canonical SMILES CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The dibutylone molecule comprises a benzodioxole ring linked to a butanone chain with a dimethylamino substituent at the beta position. This configuration creates two chiral centers, though most illicit samples exist as racemic mixtures . X-ray crystallography of the hydrochloride salt reveals a planar benzodioxole system with dihedral angles of 8.7° between the aromatic ring and ketone group, influencing its receptor binding affinity .

Physical Characteristics

Table 1 summarizes key physicochemical properties:

PropertyBase FormHCl Salt
Molecular Weight235.28 g/mol272.73 g/mol
Melting PointNot Determined208.8°C
UV Absorption (λmax)Not ReportedNot Determined
SolubilityLipophilicWater-Soluble

Analytical Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Proton NMR analysis (400 MHz, D2_2O) of dibutylone HCl reveals distinct resonances:

  • Aromatic protons: δ 7.70 (d, J=8.4 Hz, 1H), 7.03 (s, 1H), 6.13 (d, J=8.4 Hz, 1H)

  • Methylenedioxy group: δ 5.12 (s, 2H)

  • Dimethylamino group: δ 2.90 (s, 6H)

  • Butanone chain: δ 2.15–2.25 (m, 2H), 0.82 (t, J=7.3 Hz, 3H)

The 13C^{13}\text{C} NMR spectrum confirms carbonyl functionality at δ 205.3 ppm, consistent with beta-keto amphetamine derivatives .

Mass Spectrometric Profiling

GC-EI-MS analysis (DB-1 column) shows characteristic fragmentation patterns:

  • Base peak: m/z 72 (dimethylaminium ion)

  • Molecular ion: m/z 235 (low abundance)

  • Key fragments: m/z 149 (benzodioxolyl acylium), m/z 121 (benzodioxolyl fragment)

LC-QTOF-MS analysis enables differentiation from structural analogs through accurate mass measurements (±2 ppm), particularly the protonated molecule at m/z 236.1285 (C13H18NO3+\text{C}_{13}\text{H}_{18}\text{NO}_{3}^+) .

Pharmacokinetics and Metabolic Pathways

Human Metabolism

In vitro studies with human liver microsomes identified five major metabolic pathways:

  • Beta-ketone reduction to butylone (major pathway)

  • N-demethylation

  • Benzodioxole ring hydroxylation

  • Glucuronidation of hydroxylated metabolites

  • Sulfation of primary amines

The reduced metabolite butylone accounts for 38% of total urinary metabolites, though its utility as a consumption biomarker is complicated by potential co-ingestion .

Toxicological Findings

Case reports document wide concentration ranges in biological specimens:

  • Postmortem blood: 10–1,400 ng/mL

  • Vitreous humor: 25–320 ng/mL

  • Liver tissue: 45–890 ng/g

Notably, a 2024 UK Advisory Council report linked acute dibutylone toxicity to serotonin syndrome manifestations, with QTc prolongation (>500 ms) observed in 67% of fatal cases .

Global Regulatory Landscape

Detection Challenges

Law enforcement agencies report increasing encounters with dibutylone adulterants in counterfeit prescription stimulants. A 2024 INTERPOL operation identified dibutylone in 12% of seized "Adderall" tablets across 17 countries, often combined with caffeine and synephrine .

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